molecular formula C7H6O5 B8749914 5-Carboxyfuran-2-acetic acid

5-Carboxyfuran-2-acetic acid

Cat. No. B8749914
M. Wt: 170.12 g/mol
InChI Key: QPJRCFBYGNECBE-UHFFFAOYSA-N
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Patent
US08993631B2

Procedure details

To a solution of 5-methoxycarbonylmethyl-furan-2-carboxylic acid methyl ester (250 mg, 1.26 mmol) in methanol (5 mL) is added 1N NaOH (2.78 mL, 2.78 mmol) and the mixture is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure and 2.78 mL of 1N HCl is added to the residue. The resulting solution is lyophilized to give 5-carboxymethyl-furan-2-carboxylic acid.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2.78 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:6][C:7]([CH2:10][C:11]([O:13]C)=[O:12])=[CH:8][CH:9]=1)=[O:4].[OH-].[Na+]>CO>[C:11]([CH2:10][C:7]1[O:6][C:5]([C:3]([OH:4])=[O:2])=[CH:9][CH:8]=1)([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)CC(=O)OC
Name
Quantity
2.78 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure and 2.78 mL of 1N HCl
ADDITION
Type
ADDITION
Details
is added to the residue

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)(O)CC1=CC=C(O1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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